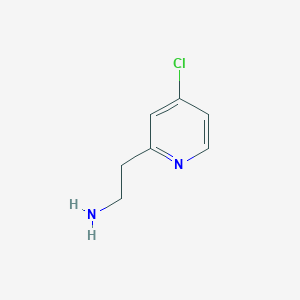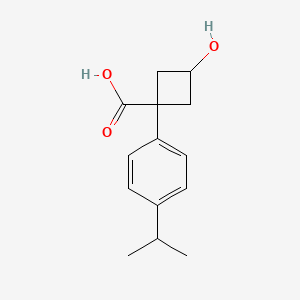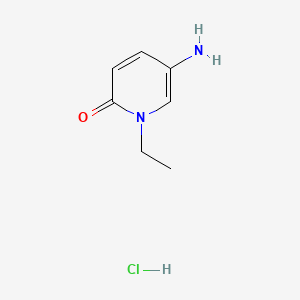
5-Amino-1-ethyl-1,2-dihydropyridin-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: N-oxides of 5-amino-1-ethyl-1,2-dihydropyridin-2-one.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with receptors on cell surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride .
- 4-amino-5-methyl-2-hydroxypyridine .
Uniqueness
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, such as the presence of an amino group at the 5-position and an ethyl group at the 1-position. These structural attributes confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H11ClN2O |
|---|---|
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
5-amino-1-ethylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-9-5-6(8)3-4-7(9)10;/h3-5H,2,8H2,1H3;1H |
InChI-Schlüssel |
YZQYUNRXYRMERH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=CC1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



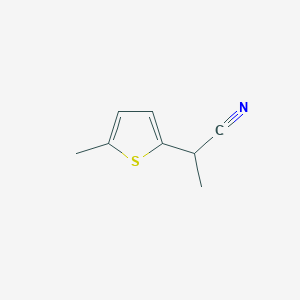
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
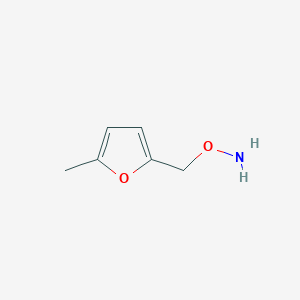
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
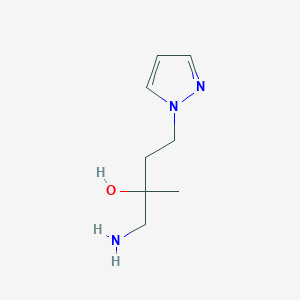


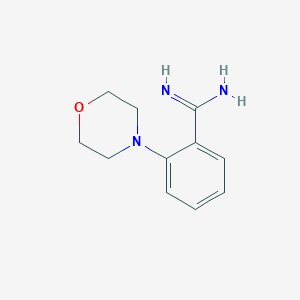
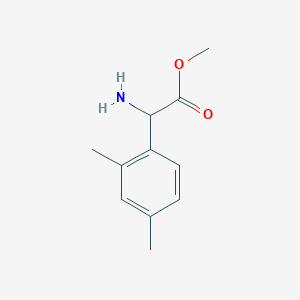
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)

